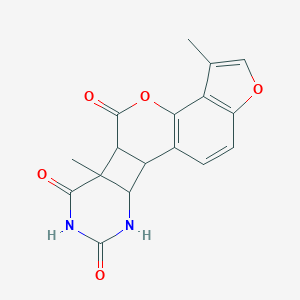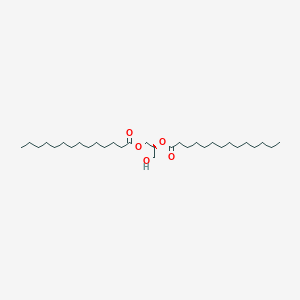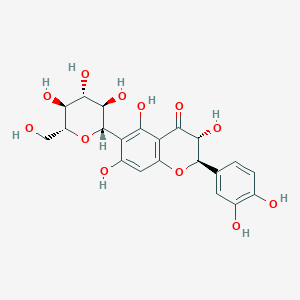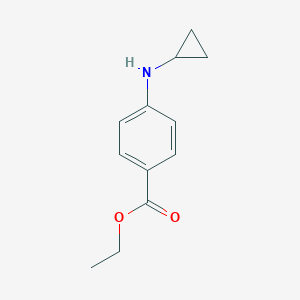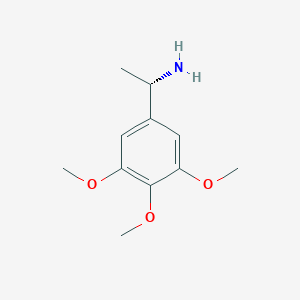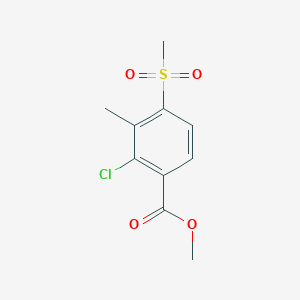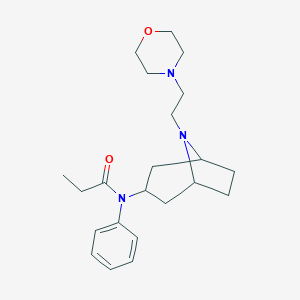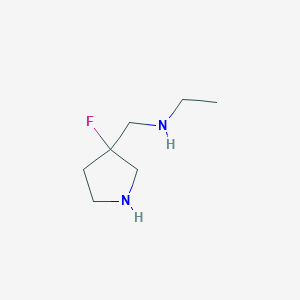
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine, also known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the family of amphetamines. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
FMA acts as a potent releasing agent of dopamine and norepinephrine, with a higher affinity for dopamine than norepinephrine. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an overall increase in the activity of the dopaminergic and noradrenergic systems, leading to improved attention, motivation, and appetite suppression.
Effets Biochimiques Et Physiologiques
FMA has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also causes an increase in locomotor activity and stereotypy, which are behaviors associated with increased dopamine release. FMA has been found to have a longer duration of action than other amphetamines, which may make it a useful tool for studying the long-term effects of amphetamine exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMA in lab experiments is its high potency and selectivity for dopamine and norepinephrine release. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, FMA has not been extensively studied in humans, and its long-term effects on the brain and body are not well understood.
Orientations Futures
Future research on FMA could focus on its potential therapeutic applications, particularly in the treatment of ADHD and obesity. It could also be used to study the long-term effects of amphetamine exposure on the brain and body, as well as its potential for abuse and dependence. Additionally, FMA could be used as a tool for studying the role of dopamine and norepinephrine in various physiological and behavioral processes. Overall, FMA has the potential to be a valuable tool for scientific research, but further studies are needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of FMA involves the reaction of 3-fluoropyrrolidine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 148-150°C.
Applications De Recherche Scientifique
FMA has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a key role in regulating attention, motivation, and appetite.
Propriétés
Numéro CAS |
125032-85-1 |
|---|---|
Nom du produit |
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine |
Formule moléculaire |
C7H15FN2 |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
N-[(3-fluoropyrrolidin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H15FN2/c1-2-9-5-7(8)3-4-10-6-7/h9-10H,2-6H2,1H3 |
Clé InChI |
RPGZHAXZSJQDIL-UHFFFAOYSA-N |
SMILES |
CCNCC1(CCNC1)F |
SMILES canonique |
CCNCC1(CCNC1)F |
Synonymes |
3-Pyrrolidinemethanamine,N-ethyl-3-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




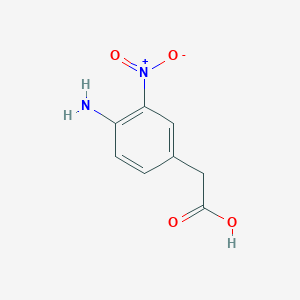
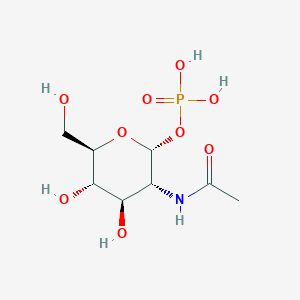
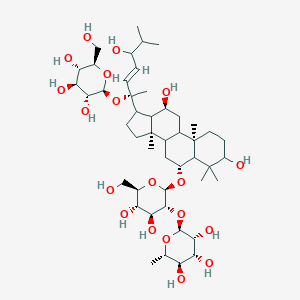

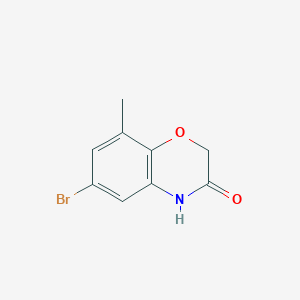
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
